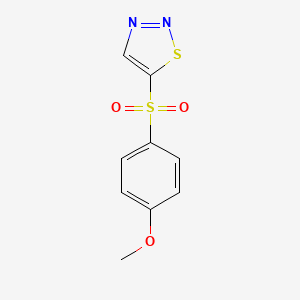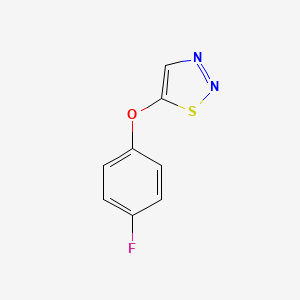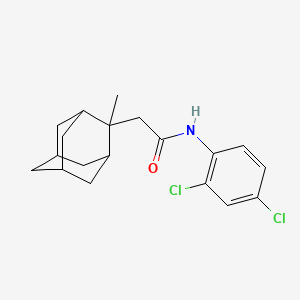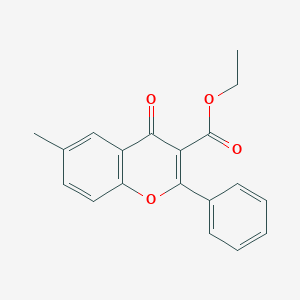![molecular formula C18H18F3NO B3134738 N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide CAS No. 400083-30-9](/img/structure/B3134738.png)
N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide
Vue d'ensemble
Description
N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide, also known as TFB-TMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), both of which are involved in cell survival and proliferation. Additionally, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, this compound has been shown to have neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress-induced damage and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-diabetic properties, as it can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for the research of N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide. One area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Another area of research is the development of novel drug delivery systems for this compound, which could improve its bioavailability and efficacy in vivo. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Applications De Recherche Scientifique
N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been studied extensively for its potential therapeutic applications. One of the main areas of research is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propriétés
IUPAC Name |
N,3,5-trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO/c1-12-8-13(2)10-15(9-12)17(23)22(3)11-14-4-6-16(7-5-14)18(19,20)21/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAZMMLEFKLEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)CC2=CC=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(tert-butylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3134683.png)
![Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B3134685.png)

![N-[(4-chlorophenyl)methyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3134701.png)
![N-[(2-chlorophenyl)methyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B3134710.png)
![3-[2-nitro-4-(trifluoromethyl)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B3134724.png)
![2-(2-methyl-2-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3134727.png)


![N,3,5-trimethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3134746.png)
![4-[4-(4-Methoxyphenyl)piperazino]-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine](/img/structure/B3134747.png)
